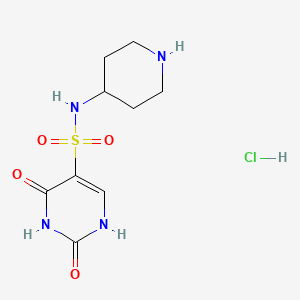

Clorhidrato de 2,4-dioxo-N-piperidin-4-il-1,2,3,4-tetrahidropirimidina-5-sulfonamida

Descripción general

Descripción

2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C9H15ClN4O4S and its molecular weight is 310.76 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de PROTAC basados en talidomida

Este compuesto es un ligando funcionalizado de cereblon utilizado en el desarrollo de PROTAC (Quimeras de Direccionamiento de Proteólisis) basados en talidomida. Permite una rápida conjugación con enlaces carboxilo debido a la presencia de un grupo amino a través de reacciones de acoplamiento peptídico. También es adecuado para la unión de enlaces a través de aminación reductora y sirve como un bloque de construcción básico para hacer bibliotecas de degradadores de proteínas .

Descubrimiento de fármacos antimaláricos

El compuesto podría usarse potencialmente en el descubrimiento de nuevos fármacos antimaláricos. Los enfoques actuales para descubrir nuevos antimaláricos incluyen la detección de moléculas sintéticas generadas mediante química medicinal, y este compuesto podría ser un candidato para dicha detección .

Tratamiento del Staphylococcus aureus resistente a la meticilina (MRSA)

La investigación ha demostrado que compuestos similares han sido efectivos contra el Staphylococcus aureus resistente a la meticilina (MRSA). Esto sugiere que “Clorhidrato de 2,4-dioxo-N-piperidin-4-il-1,2,3,4-tetrahidropirimidina-5-sulfonamida” podría usarse potencialmente en el tratamiento del MRSA .

Desarrollo de nuevos fármacos

El imidazol, una parte heterocíclica de cinco miembros que posee tres átomos de carbono, dos de nitrógeno, cuatro de hidrógeno y dos enlaces dobles, es un núcleo básico de algunos productos naturales como la histidina, la purina, la histamina y las estructuras basadas en ADN. Los derivados de 1, 3-diazol muestran diferentes actividades biológicas como antibacterianas, antimicobacterianas, antiinflamatorias, antitumorales, antidiabéticas, antialérgicas, antipiréticas, antivirales, antioxidantes, antiamebianas, antihelmínticas, antifúngicas y ulcerogénicas . Esto sugiere que “this compound” podría usarse potencialmente en el desarrollo de nuevos fármacos con estas actividades biológicas.

Análisis Bioquímico

Biochemical Properties

2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases. These interactions often result in the modulation of enzyme activity, either through inhibition or activation. For example, the compound may inhibit the activity of certain kinases, leading to altered phosphorylation states of target proteins. Additionally, 2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride can bind to specific proteins, affecting their conformation and function .

Cellular Effects

The effects of 2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the activity of signaling pathways such as the PI3K-Akt pathway, leading to changes in cell proliferation and survival . Furthermore, 2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride has been observed to affect gene expression by influencing transcription factors and epigenetic modifications . These changes can result in altered cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, 2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation. For example, it may bind to the ATP-binding site of kinases, preventing ATP from accessing the site and thus inhibiting kinase activity . Additionally, 2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride can interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and RNA polymerases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time when exposed to light or high temperatures . Long-term exposure to 2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride can lead to sustained changes in cellular processes, such as prolonged inhibition of kinase activity or persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or modulating immune responses . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride is involved in various metabolic pathways. The compound interacts with enzymes such as cytochrome P450s, which play a crucial role in its metabolism and biotransformation . These interactions can lead to the formation of metabolites that may have distinct biological activities. Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .

Transport and Distribution

The transport and distribution of 2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters and solute carrier proteins . Once inside the cell, it may bind to cytoplasmic or nuclear proteins, influencing its localization and accumulation . The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 2,4-dioxo-N-piperidin-4-yl-1,2,3,4-tetrahydropyrimidine-5-sulfonamide hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and cellular metabolism .

Propiedades

IUPAC Name |

2,4-dioxo-N-piperidin-4-yl-1H-pyrimidine-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4S.ClH/c14-8-7(5-11-9(15)12-8)18(16,17)13-6-1-3-10-4-2-6;/h5-6,10,13H,1-4H2,(H2,11,12,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCQMRISVJDLCRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CNC(=O)NC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(piperidin-3-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473349.png)

![3-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473351.png)

![Methyl 5-[(tert-butoxycarbonylamino)methyl]tetrahydrofuran-2-carboxylate](/img/structure/B1473352.png)

![1-[6-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine dihydrochloride](/img/structure/B1473356.png)

![Methyl 3-([2-(piperidin-2-YL)ethyl]sulfanyl)propanoate hydrochloride](/img/structure/B1473358.png)

![[(6-Piperazin-1-ylpyridin-3-yl)methyl]amine trihydrochloride](/img/structure/B1473359.png)

![4-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473367.png)

![[3-(Ethoxycarbonyl)piperidin-1-yl]acetic acid hydrochloride](/img/structure/B1473370.png)

![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-furamide hydrochloride](/img/structure/B1473371.png)